Cetyl tranexamate hydrochloride

Description

Historical Context of Tranexamic Acid and its Analogues in Chemical Synthesis

The journey of cetyl tranexamate hydrochloride begins with its parent compound, tranexamic acid. Discovered by Japanese researchers Shosuke and Utako Okamoto in 1962, tranexamic acid is a synthetic analog of the amino acid lysine (B10760008). wikipedia.orglshtm.ac.uk Initially recognized for its antifibrinolytic properties, it works by inhibiting the conversion of plasminogen to plasmin, an enzyme involved in the breakdown of fibrin (B1330869) clots. wikipedia.orglshtm.ac.uk This mechanism made it a valuable tool in medicine for controlling bleeding. wikipedia.orgnih.gov

The synthesis of tranexamic acid itself has evolved over the years. Early methods often involved multiple steps and sometimes utilized harsh reagents. researchgate.netchemicalbook.com One approach starts from 4-methylbenzonitrile, involving oxidation and subsequent reduction steps to form the final cyclohexane (B81311) carboxylic acid structure. chemicalbook.com More recent and improved synthetic routes have been developed, starting from readily available materials like dimethyl terephthalate, with a focus on improving yield, purity, and reducing the use of toxic reagents and expensive catalysts. researchgate.nettypology.com Another described synthesis begins with ethyl 4-oxocyclohexane-1-carboxylate, proceeding through several intermediates to yield tranexamic acid. derpharmachemica.comepa.gov

The exploration of tranexamic acid analogues is not a new endeavor. Researchers have synthesized various derivatives to enhance properties like absorption. nih.gov For instance, studies in the 1980s described derivatives that showed improved absorption in rat models compared to tranexamic acid itself. nih.gov This historical precedent of modifying tranexamic acid to improve its characteristics laid the groundwork for the development of compounds like this compound.

Rationale for this compound Derivatization: Strategic Modification for Enhanced Biopharmaceutical Characteristics in Research Models

The primary motivation for the derivatization of tranexamic acid to form this compound lies in overcoming the limitations of the parent molecule's biopharmaceutical properties, particularly its hydrophilic nature. rsc.org Tranexamic acid's low lipophilicity restricts its ability to penetrate biological membranes, a significant hurdle in certain research applications. rsc.org

By esterifying tranexamic acid with cetyl alcohol, a 16-carbon fatty alcohol, the resulting this compound gains a significant lipophilic tail. This strategic modification dramatically increases its oil solubility, which is a critical factor for enhancing its penetration into lipophilic environments, such as the skin. rsc.org Research has indicated that this enhanced lipophilicity leads to significantly improved skin penetration, with some reports suggesting it is many times more effective than tranexamic acid in this regard. sxytbio.com

The hydrochloride salt form of the compound also plays a role in its characteristics, contributing to its stability. The synthesis typically involves the esterification reaction followed by the formation of the hydrochloride salt, often using hydrochloric acid as a catalyst. This process yields a compound with improved bioavailability in specific research models, allowing for more effective delivery of the tranexamic acid moiety to its target sites.

Positioning of this compound within the Broader Landscape of Tranexamic Acid Derivative Research

This compound represents a specific and targeted approach within the broader field of tranexamic acid derivative research. While earlier research into tranexamic acid derivatives focused on improving oral absorption for systemic effects, the development of this compound is primarily aimed at enhancing topical delivery for localized applications. nih.govrsc.org

This positions it alongside other ester prodrugs of tranexamic acid designed to improve skin absorption. For example, studies on butyl and octyl esters of tranexamic acid have also shown enhanced skin penetration and deposition. rsc.org this compound, with its long cetyl chain, is a prominent example of this strategy to create highly lipophilic derivatives.

The research on this compound and its closely related analog, cetyl tranexamate mesylate, has demonstrated significant potential in biological research models, particularly in the context of skin science. Studies have shown its ability to inhibit pathways involved in melanogenesis, the process of melanin (B1238610) production. The mechanism is believed to involve the inhibition of plasmin activity, which in turn reduces inflammatory mediators that can activate melanocytes. This body of research highlights the successful application of chemical derivatization to tailor the properties of a well-established molecule for new and specific research purposes.

Properties

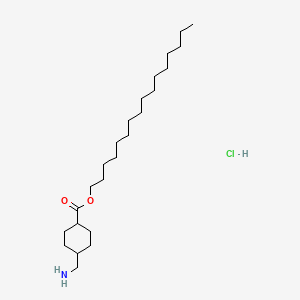

IUPAC Name |

hexadecyl 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27-24(26)23-18-16-22(21-25)17-19-23;/h22-23H,2-21,25H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDLZTHFZDRHQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1CCC(CC1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919798 | |

| Record name | Hexadecyl 4-(aminomethyl)cyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913541-96-5 | |

| Record name | Cetyl tranexamate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913541965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl 4-(aminomethyl)cyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETYL TRANEXAMATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112RI6G368 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Characterization of Cetyl Tranexamate Hydrochloride

Design and Optimization of Synthetic Pathways

The synthesis of cetyl tranexamate hydrochloride primarily involves two key chemical transformations: the attachment of the cetyl group to tranexamic acid and the subsequent formation of the hydrochloride salt.

Esterification Reactions for Cetyl Moiety Attachment to Tranexamic Acid

The foundational step in synthesizing this compound is the esterification of tranexamic acid with cetyl alcohol. This reaction joins the hydrophilic tranexamic acid with the lipophilic cetyl group, fundamentally altering the molecule's properties. wikipedia.org The process typically involves reacting tranexamic acid with cetyl alcohol in the presence of an acid catalyst. Another approach to forming the ester linkage is the acyl chloride method. This involves first converting the carboxylic acid group of tranexamic acid into a more reactive acyl chloride, which is then reacted with cetyl alcohol. nih.gov

Hydrochloride Salt Formation Protocols

Following the successful esterification, the next crucial step is the formation of the hydrochloride salt. This is typically achieved by introducing hydrochloric acid into the reaction mixture. The amine group on the tranexamic acid moiety reacts with the hydrochloric acid to form the corresponding ammonium (B1175870) salt, resulting in this compound. nih.gov This salt formation is a critical step that can influence the final product's stability and handling properties. google.com

Strategies for Reaction Optimization and Yield Enhancement

Maximizing the yield and purity of this compound requires careful control over several reaction parameters. Key variables that are manipulated to enhance the reaction's efficiency include the choice of catalyst, temperature, and solvent system.

Catalyst Selection: Both traditional acid catalysts, such as sulfuric acid, and enzymatic catalysts can be employed for the esterification step. While acid catalysis is often faster, enzymatic catalysis can offer higher selectivity and result in fewer side products, albeit potentially requiring longer reaction times.

Temperature Control: The reaction temperature is a critical factor, with typical ranges falling between 60–80°C. In some described methods, temperatures can reach as high as 140°C to facilitate the removal of water generated during the esterification, thereby driving the reaction towards the product. google.com

Solvent Systems: The choice of solvent is also important for optimizing the reaction. Solvents such as dichloromethane (B109758) and toluene (B28343) are commonly used. The solvent system must be able to dissolve the reactants and facilitate the reaction while minimizing unwanted side reactions.

Below is an interactive table summarizing the key parameters for optimizing the synthesis of this compound:

Table 1: Reaction Optimization Parameters| Parameter | Options | Considerations |

|---|---|---|

| Catalyst | Sulfuric Acid, Enzymatic Catalysts | Acid catalysis is faster; enzymatic catalysis can reduce side products. |

| Temperature | 60–80°C (typical), up to 140°C | Higher temperatures can increase reaction rate and aid in water removal. google.com |

| Solvent | Dichloromethane, Toluene | Should effectively dissolve reactants and facilitate the reaction. |

| Reactant Molar Ratio | e.g., 1.1:1 (Cetyl Alcohol:Tranexamic Acid) | Optimizing the ratio can drive the reaction to completion. google.com |

Precursor Materials and Reagent Selection for Controlled Synthesis

The quality and purity of the starting materials are paramount for a successful and controlled synthesis of this compound. The primary precursors are tranexamic acid and cetyl alcohol.

Table 2: Precursor Materials

| Precursor | Chemical Name | Role in Synthesis |

|---|---|---|

| Tranexamic Acid | trans-4-(Aminomethyl)cyclohexanecarboxylic acid | Provides the core structure with the amino and carboxyl functional groups. researchgate.net |

| Cetyl Alcohol | Hexadecan-1-ol | Provides the long alkyl chain, imparting lipophilicity. scientificlabs.co.uk |

| Hydrochloric Acid | HCl | Reacts with the amine group to form the hydrochloride salt. nih.gov |

The selection of these reagents, along with the appropriate catalysts and solvents, is crucial for achieving a high-purity final product.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

To confirm the chemical identity and assess the purity of the synthesized this compound, a suite of advanced analytical techniques is employed.

Spectroscopic Analysis for Chemical Identity

Spectroscopic methods are indispensable for verifying the structure of the newly formed molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, IR analysis would be used to confirm the presence of key functional groups such as the ester carbonyl group and the amine group, providing evidence of the successful esterification reaction.

The purity of the final product is often assessed using techniques like High-Performance Liquid Chromatography (HPLC), which can separate the desired compound from any unreacted starting materials or byproducts. A purity of over 98% is often targeted. lingeba.com

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Tranexamic acid |

| Cetyl alcohol |

| Hydrochloric acid |

| Sulfuric acid |

| Dichloromethane |

| Toluene |

| Cetyl tranexamate mesylate |

| Thionyl chloride |

| n-Butanol |

| n-Octanol |

| Methyl tert-butyl ether |

| Methanesulfonic acid |

| Dimethyl terephthalate |

| Niacinamide |

| Vitamin C |

| Ceramides |

| Maracuja Oil |

Chromatographic Purity Profiling (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound. This method separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the quantification of the main compound and the detection of any synthesis-related impurities or degradation products.

Methodology and Findings:

For this compound, a lipophilic derivative of tranexamic acid, reversed-phase HPLC (RP-HPLC) is the most common approach. In this setup, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the sample components and the stationary phase.

Purity analysis of this compound typically reveals a high degree of purity, often exceeding 98%. The parent compound, tranexamic acid, lacks a strong chromophore, which makes direct UV detection less sensitive. core.ac.uk However, the esterification with cetyl alcohol to form this compound may alter its UV absorption characteristics. Detection is often performed using a UV detector at wavelengths in the range of 210-240 nm. researchgate.net

While specific chromatogram data for this compound is proprietary and not always publicly available, a typical purity analysis would yield the data presented in the interactive table below. The table illustrates a hypothetical HPLC purity analysis based on common findings in pharmaceutical-grade compound assessments.

Interactive Data Table: Illustrative HPLC Purity Profile of this compound

| Peak Identity | Retention Time (minutes) | Peak Area (%) |

| This compound | 8.5 | 99.2 |

| Impurity A (e.g., Tranexamic Acid) | 2.1 | 0.3 |

| Impurity B (e.g., Cetyl Alcohol) | 10.2 | 0.2 |

| Unknown Impurity | 5.4 | 0.15 |

| Unknown Impurity | 7.8 | 0.15 |

Note: This data is illustrative. Actual retention times and impurity profiles may vary based on the specific HPLC method (e.g., column, mobile phase composition, flow rate).

Mass Spectrometric Identification and Confirmation of Molecular Structure

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of newly synthesized compounds like this compound. It provides highly accurate information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its elemental composition and molecular structure.

Molecular Ion Confirmation:

The chemical formula for this compound is C₂₄H₄₈ClNO₂. nih.gov High-resolution mass spectrometry can confirm the exact mass of the protonated molecule [M+H]⁺. The theoretical monoisotopic mass of the free base (Cetyl Tranexamate) is 381.3556 g/mol , and the hydrochloride salt has a molecular weight of approximately 418.1 g/mol . nih.govfda.gov In a typical analysis, the protonated molecular ion [C₂₄H₄₈NO₂]⁺ would be observed.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis:

To confirm the molecular structure, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the compound's structure.

For this compound, fragmentation is expected at the ester linkage and within the tranexamic acid moiety. While specific fragmentation data for the cetyl ester is not widely published, the fragmentation pattern can be predicted based on the known fragmentation of its parent compound, tranexamic acid, and general principles of ester fragmentation.

A study on the fragmentation of tranexamic acid using LC-MS/MS identified characteristic product ions. mdpi.comresearchgate.net When the protonated tranexamic acid ion ([M+H]⁺ at m/z 158.25) was fragmented, it produced major product ions at m/z 123.20 and 95.20. mdpi.com These correspond to the loss of the carboxyl group and subsequent fragmentation of the cyclohexane (B81311) ring.

Applying this to this compound, the following fragmentation pattern would be anticipated:

Initial Fragmentation: Loss of the neutral cetyl alcohol molecule (C₁₆H₃₄O) from the protonated parent ion.

Subsequent Fragmentation: The remaining ion, corresponding to protonated tranexamic acid, would then fragment in a manner consistent with that observed for tranexamic acid itself.

Interactive Data Table: Predicted Mass Spectrometric Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Description of Neutral Loss |

| 382.36 ( [M+H]⁺ of free base) | 158.12 | Loss of Cetene (C₁₆H₃₂) |

| 382.36 ( [M+H]⁺ of free base) | 140.11 | Loss of Cetyl alcohol (C₁₆H₃₄O) |

| 158.12 | 123.08 | Loss of the carboxyl group (as H₂O and CO) from the tranexamic acid moiety |

| 158.12 | 95.08 | Further fragmentation of the cyclohexane ring |

Note: This data is predicted based on the structure of this compound and published fragmentation data for tranexamic acid. Observed m/z values may vary slightly depending on the instrument and conditions.

Molecular and Cellular Mechanistic Investigations of Cetyl Tranexamate Hydrochloride Non Human and in Vitro/ex Vivo Focus

Modulation of Proteolytic Enzyme Systems in Biological Models

Molecular Interaction with the Plasminogen-Plasmin Axis

Cetyl tranexamate hydrochloride, similar to its parent compound tranexamic acid, is understood to interact with the plasminogen-plasmin enzymatic system. naturishshop.com Plasmin, a serine protease, is involved in various physiological and pathological processes, including fibrinolysis and inflammation. The primary mechanism of tranexamic acid involves the competitive inhibition of plasminogen activation, thereby reducing the formation of plasmin. nih.gov This action is attributed to the structural similarity of tranexamic acid to lysine (B10760008), which allows it to bind to the lysine-binding sites on plasminogen, preventing its conversion to plasmin. nih.gov

By inhibiting the plasminogen/plasmin pathways, this compound is thought to indirectly inhibit melanogenesis. naturishshop.comtreasureactives.com In vitro studies suggest that by blocking UV-induced plasminogen activity in keratinocytes, the compound interferes with melanocyte-keratinocyte interactions. nih.gov This interference ultimately reduces the synthesis of inflammatory mediators that can stimulate melanin (B1238610) production. nih.gov While the core mechanism is attributed to the tranexamic acid moiety, the cetyl ester modification in this compound enhances its lipophilicity, which is hypothesized to improve its penetration into skin layers and subsequent interaction with target cells. wikipedia.org

Research Findings on Plasminogen-Plasmin Interaction

| Parameter | Observation in Biological Models | Reference |

|---|---|---|

| Primary Mechanism | Inhibition of plasmin activity by blocking plasminogen activation. | |

| Effect on Melanogenesis | Indirect inhibition by disrupting the plasminogen/plasmin pathways. | naturishshop.comtreasureactives.com |

| Cellular Interaction | Interference with melanocyte-keratinocyte interactions. | nih.gov |

Effects on Downstream Inflammatory Cascades at the Cellular Level (e.g., Prostaglandin (B15479496) Production)

The inhibition of the plasminogen-plasmin system by this compound has downstream consequences on inflammatory cascades at the cellular level. Plasmin is known to be involved in the production of various inflammatory mediators, including prostaglandins (B1171923). nih.govchenlangbio.com

In vitro studies have demonstrated that by inhibiting plasmin, this compound can suppress the release of arachidonic acid and its subsequent conversion into prostaglandins, such as prostaglandin E₂ (PGE₂). nih.govchenlangbio.com Prostaglandins are potent inflammatory molecules that can also act as stimulators of melanogenesis. By reducing prostaglandin production, this compound exerts an anti-inflammatory effect and concurrently inhibits a key pathway that leads to increased melanin synthesis. nih.gov

Summary of Effects on Inflammatory Cascades

| Inflammatory Mediator | Effect of this compound | Reference |

|---|---|---|

| Prostaglandin E₂ (PGE₂) | Suppression of production. | nih.gov |

| Arachidonic Acid | Inhibition of release. | nih.govchenlangbio.com |

Regulatory Influence on Melanogenesis Pathways in Cellular Systems

Impact on Melanocyte Activation and Pigment Synthesis in Culture

In vitro studies using cell cultures, such as B16F10 melanoma cells, have provided insights into the direct and indirect effects of this compound on melanocytes. The compound has been shown to reduce melanin synthesis. chenlangbio.com This effect is achieved through multiple mechanisms.

One key mechanism is the downregulation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development, survival, and melanogenesis. chenlangbio.com By reducing MITF expression, this compound leads to decreased levels of key melanogenic enzymes, including tyrosinase and tyrosinase-related proteins 1 and 2 (TRP-1 and TRP-2). nih.gov Tyrosinase is the rate-limiting enzyme in melanin synthesis, and its inhibition directly curtails pigment production. chenlangbio.com Competitive binding to the copper-active site of the tyrosinase enzyme has also been suggested as a mechanism.

It is important to note that these effects are often observed without significant cytotoxicity to the melanocytes themselves, indicating a regulatory rather than a destructive mechanism of action.

Effects on Melanocyte Function in Culture

| Cellular Target | Observed Effect | Reference |

|---|---|---|

| Melanin Synthesis | Reduction in production. | chenlangbio.com |

| MITF Expression | Downregulation. | chenlangbio.com |

| Tyrosinase Activity | Inhibition. | chenlangbio.com |

Intercellular Signaling Modulation (e.g., Keratinocyte-Melanocyte Interactions)

The communication between keratinocytes and melanocytes is a critical factor in regulating skin pigmentation. Keratinocytes, when exposed to stimuli like UV radiation, release signaling molecules that can activate melanocytes and stimulate melanin production. This compound has been shown to modulate this intercellular cross-talk. chenlangbio.com

By inhibiting the production of inflammatory mediators like prostaglandins and plasmin in keratinocytes, this compound reduces the release of melanocyte-stimulating signals. nih.gov This effectively blocks the interaction between these two cell types, leading to a decrease in melanocyte activation and subsequent melanin synthesis. This mechanism highlights the compound's ability to act on the surrounding cellular environment of the melanocyte, in addition to its direct effects on the pigment-producing cells. The inhibition of dendrite interaction with keratinocytes has also been noted as a mechanism. naturishshop.com

Modulation of Keratinocyte-Melanocyte Signaling

| Signaling Aspect | Effect of this compound | Reference |

|---|---|---|

| Keratinocyte-derived Signals | Reduction in melanocyte-stimulating signals. | nih.gov |

| Cell-to-Cell Interaction | Blocks interaction between keratinocytes and melanocytes. |

| Dendrite Interaction | Inhibition of melanocyte dendrite interaction with keratinocytes. | naturishshop.com |

Intracellular Metabolism and Esterase-Mediated Hydrolysis in Model Systems

A key feature of this compound is its ester structure, which is designed to enhance its penetration into the skin. wikipedia.org Once absorbed, it is hypothesized that the compound undergoes hydrolysis by esterases naturally present in skin cells. sxytbio.comsxytorganic.com This enzymatic cleavage would release the active tranexamic acid moiety and cetyl alcohol. chenlangbio.comsxytbio.com

This gradual, esterase-mediated hydrolysis is thought to provide a sustained release of tranexamic acid within the skin, potentially prolonging its therapeutic effect. sxytbio.comsxytorganic.com The lipophilic nature of the cetyl ester facilitates its passage through the lipid-rich stratum corneum, after which the hydrophilic tranexamic acid can be released to act on its target cells and pathways. wikipedia.org Human esterases, such as carboxylesterases, are known to hydrolyze a variety of ester-containing compounds, and it is plausible that they are involved in the metabolism of this compound within the skin. nih.gov

Proposed Intracellular Metabolism

| Process | Description | Reference |

|---|---|---|

| Penetration | Enhanced due to the lipophilic cetyl ester group. | wikipedia.org |

| Activation | Gradual hydrolysis by intracellular esterases. | sxytbio.comsxytorganic.com |

| Byproducts | Release of active tranexamic acid and cetyl alcohol. | chenlangbio.comsxytbio.com |

Enzymatic Conversion to Parent Tranexamic Acid by Cellular Esterases

The efficacy of this compound is intrinsically linked to its bioconversion into tranexamic acid within the skin. As an ester of tranexamic acid, it is designed to overcome the poor skin permeability of its hydrophilic parent molecule. acteraingredients.com In vitro and ex vivo studies have demonstrated that this compound is effectively hydrolyzed by esterases present in the epidermis, releasing the active tranexamic acid. acteraingredients.com

This enzymatic conversion is a critical step for its biological activity. One study utilizing a product containing this compound, referred to as TXVector™, reported that a significant portion of the ester is rapidly converted to free tranexamic acid. Specifically, it was observed that 88% of TXVector™ was converted within 20 minutes, with the remaining portion undergoing a more gradual biotransformation by dermal enzymes over time. acteraingredients.com This efficient hydrolysis by cellular esterases ensures that the active form of the molecule is available to exert its effects within the target tissue. acteraingredients.com The hydrolysis process yields tranexamic acid and cetyl alcohol.

Implications for Intracellular Concentration and Bioactivity in Research Models

The lipophilic nature of this compound, achieved through the esterification of tranexamic acid with cetyl alcohol, significantly enhances its ability to penetrate the skin. wikipedia.orgmyskinrecipes.com This improved permeability allows it to reach deeper layers of the skin, such as the viable epidermis, where melanogenesis occurs. In contrast, unmodified tranexamic acid exhibits poor penetration beyond the stratum corneum. acteraingredients.com

The enhanced delivery of tranexamic acid to the viable epidermis has direct implications for its intracellular concentration and subsequent bioactivity. By effectively bypassing the skin's barrier, this compound can deliver a higher concentration of the active tranexamic acid to its target cells. acteraingredients.com Once inside the cells, the released tranexamic acid can inhibit the plasminogen/plasmin system, a key pathway involved in melanogenesis and inflammation. nih.gov The inhibition of plasmin activity helps to reduce the production of inflammatory mediators and prevents the activation of melanocytes, ultimately leading to a decrease in melanin synthesis. nih.gov

The table below summarizes the key aspects of this compound's conversion and subsequent bioactivity.

| Feature | Description | Implication |

| Chemical Nature | Lipophilic ester of tranexamic acid. wikipedia.org | Enhanced skin penetration compared to tranexamic acid. acteraingredients.com |

| Conversion | Hydrolyzed by epidermal esterases. acteraingredients.com | Releases active tranexamic acid within the skin. acteraingredients.com |

| Bioavailability | Delivers tranexamic acid to deeper skin layers. acteraingredients.com | Increased intracellular concentration of the active compound. acteraingredients.com |

| Mechanism | The released tranexamic acid inhibits the plasminogen/plasmin pathway. nih.gov | Reduction of melanogenesis and inflammation. nih.gov |

Comparative Molecular and Cellular Pharmacology with Related Tranexamic Acid Derivatives

The development of tranexamic acid derivatives has been primarily driven by the need to improve the bioavailability of the parent compound. nih.gov Tranexamic acid itself is a potent antifibrinolytic agent, acting as a synthetic derivative of the amino acid lysine. nih.govdrugbank.com Its primary mechanism of action involves competitively inhibiting the activation of plasminogen to plasmin, a crucial enzyme in the breakdown of fibrin (B1330869). drugbank.comnih.gov

Various derivatives of tranexamic acid have been synthesized to enhance its absorption and delivery. nih.gov These derivatives are typically designed to be more lipophilic, facilitating their passage through biological membranes. Like this compound, these derivatives are often esters that undergo hydrolysis in plasma or tissues to release the active tranexamic acid. acteraingredients.comnih.gov

For instance, another derivative, cetyl tranexamate mesylate, also demonstrates enhanced skin permeability due to its lipophilic nature. wikipedia.org It is designed to selectively target inflamed melanin production. wikipedia.org While both this compound and cetyl tranexamate mesylate are lipophilic derivatives of tranexamic acid, their formulation properties may differ.

The following table provides a comparative overview of tranexamic acid and its derivative, this compound.

| Compound | Key Pharmacological Features |

| Tranexamic Acid | - Synthetic lysine derivative. nih.govdrugbank.com - Inhibits plasminogen activation. drugbank.com - Hydrophilic, leading to poor skin permeability. acteraingredients.com |

| This compound | - Lipophilic ester of tranexamic acid. wikipedia.org - Undergoes enzymatic hydrolysis to release tranexamic acid. acteraingredients.com - Enhanced skin penetration and delivery of the active compound. acteraingredients.com |

Advanced Formulation Strategies for Research and Experimental Delivery Systems

Approaches to Enhance Bioavailability in Non-Clinical Models

Enhancing the bioavailability of topical agents in non-clinical models is crucial for predictive assessments. For lipophilic derivatives like cetyl tranexamate hydrochloride, the primary goal is to improve their passage through the stratum corneum. researchgate.net

Research Findings: Studies on tranexamic acid derivatives highlight that increasing lipophilicity through esterification, such as creating alkyl esters, can significantly enhance skin absorption. nih.govrsc.org This approach modifies the zwitterionic nature of the parent compound, tranexamic acid, which typically limits its topical use. nih.govrsc.org For instance, research on butyl and octyl esters of tranexamic acid showed a 2-3 fold improvement in skin penetration and deposition compared to the unmodified form. nih.gov While this research is on other derivatives, it provides a strong rationale for the synthesis of this compound, which was designed specifically to accelerate percutaneous absorption due to its higher hydrophobicity. researchgate.net

Nanoemulsions and microemulsions are prominent systems investigated for boosting the bioavailability of both hydrophobic and hydrophilic compounds. nih.govpharmaexcipients.com These colloidal systems, composed of oil, water, and surfactants, can enhance skin permeation by increasing the solubility of the compound and interacting with the lipids in the stratum corneum. nih.govresearchgate.net

Table 1: Strategies to Enhance Bioavailability of Tranexamic Acid Derivatives in Non-Clinical Models

| Approach | Mechanism of Action | Observed Outcome in Research Models | Reference |

|---|---|---|---|

| Esterification (e.g., Alkyl Esters) | Increases lipophilicity by modifying the zwitterionic nature of the parent compound. | Demonstrated 2-3 times greater skin penetration and deposition compared to unmodified tranexamic acid. | nih.gov |

| Nanoemulsions/Microemulsions | Enhance solubility of the active compound and fluidize the stratum corneum lipid bilayers, reducing the barrier function. | Offer significant opportunities for targeted drug delivery to and through the skin. | nih.govresearchgate.net |

| Lipophilic Derivative Synthesis (e.g., Cetyl Tranexamate HCl) | Incorporates a hydrophobic chain (C16) to increase hydrophobicity and accelerate percutaneous absorption. | Designed specifically for enhanced transdermal permeability. | researchgate.net |

Design and Evaluation of Encapsulation Technologies for Controlled Release in Research Contexts

Encapsulation technologies are vital for protecting active compounds from degradation and controlling their release, which is essential for reproducible research outcomes. These systems can entrap molecules like this compound within a carrier, releasing them over time in response to specific triggers. nih.gov

Research Findings: Vesicular systems like liposomes and ethosomes are extensively studied for dermal and transdermal delivery. researchgate.netnih.gov Ethosomes, which are lipid vesicles containing a high concentration of ethanol (B145695), are particularly effective at penetrating deeper skin layers compared to conventional liposomes. nih.gov The ethanol in these formulations is thought to fluidize lipids in the stratum corneum, enhancing permeation. nih.gov Ethosomes can encapsulate lipophilic, hydrophilic, and amphiphilic compounds, making them a suitable candidate for the delivery of this compound. researchgate.net

Solid Lipid Nanoparticles (SLN) are another relevant technology. Composed of lipids that are solid at room temperature, SLNs can enhance skin permeation by creating an occlusive film that hydrates the skin and by prolonging the contact time of the formulation with the skin surface. nih.gov

Table 2: Encapsulation Technologies for Experimental Topical Delivery

| Encapsulation Technology | Composition | Mechanism of Action for Controlled Release/Enhanced Penetration | Relevance for Cetyl Tranexamate HCl | Reference |

|---|---|---|---|---|

| Ethosomes | Phospholipids (B1166683), high concentration of ethanol, water. | Ethanol acts as a permeation enhancer, fluidizing stratum corneum lipids and allowing the soft, malleable vesicles to penetrate deeper skin layers. | Can encapsulate amphiphilic compounds; enhances delivery to deeper skin layers. | researchgate.netnih.govnih.gov |

| Liposomes | Amphiphilic phospholipids and cholesterol. | Act as carriers for drug molecules, potentially fusing with skin lipids to release their contents. | A standard novel delivery system for targeting tranexamic acid to the epidermis. | nih.gov |

| Solid Lipid Nanoparticles (SLN) | Lipids solid at room temperature, stabilized by surfactants. | Prolongs contact with the skin, provides occlusion to hydrate (B1144303) the skin, and interacts with stratum corneum lipids. | Suitable for lipophilic compounds and enhances skin permeation. | nih.gov |

| Mesoporous Silica Nanocarriers | Silicon dioxide with a porous structure. | The compound is loaded into the pores and released over time, which can be controlled by surface functionalization. | Offers a structured system for investigating controlled release kinetics. | nih.gov |

Topical Carrier System Development for Investigative Studies on Barrier Permeation in Model Systems

The vehicle or carrier system in which an active compound is formulated plays a critical role in its ability to permeate the skin barrier in model systems like Franz diffusion cells. The development of these carriers is a key area of research.

Research Findings: For this compound, its amphiphilic nature allows for the formation of unique self-assembling structures. researchgate.net In a quaternary system with water, cetyl alcohol, and batyl alcohol, it can form a "Bicontinuous Alpha-Gel (BAG)". researchgate.net This highly organized liquid crystal structure is beneficial for emulsifying various oils and has been studied for its effect on skin permeation. researchgate.net

Gels are another common carrier system. Studies on tranexamic acid have utilized hydrogels made with polymers like Carbopol 940 and HPMC. nih.gov The viscosity and spreadability of these gels are optimized to ensure good skin contact and release of the active compound. nih.gov An ex vivo permeation test of an optimized tranexamic acid gel showed complete drug release and permeation through the skin within 5 hours. nih.gov Nanoemulsions can also be thickened into "nano-gels" to provide a suitable consistency for topical application while retaining the permeation-enhancing benefits of the nano-sized droplets. researchgate.netresearchgate.net

Table 3: Topical Carrier Systems for Permeation Studies

| Carrier System | Key Components | Characteristics in Research Models | Reference |

|---|---|---|---|

| Bicontinuous Alpha-Gel (BAG) | Cetyl tranexamate HCl, water, cetyl alcohol, batyl alcohol. | Forms a highly organized, dual-channel liquid crystal structure; enhances emulsification and studied for skin permeation of TXC. | researchgate.net |

| Polymer-based Hydrogels | Gelling agents (e.g., Carbopol 940, HPMC), active ingredient, water. | Viscosity and spreadability can be precisely controlled; demonstrated effective release and permeation of tranexamic acid in ex vivo models. | nih.gov |

| Nanoemulsion Gels | Oil, water, surfactants, gelling agents (e.g., gelatin). | Combines the small droplet size of nanoemulsions for enhanced penetration with the desired consistency of a gel for application. | researchgate.net |

Rheological Considerations in Experimental Formulation Development for Research Stability

Rheology, the study of the flow of matter, is critical in formulation science. The rheological properties of a topical formulation, such as viscosity and viscoelasticity, influence its physical stability, texture, and release characteristics. mdpi.com

Research Findings: The rheological behavior of experimental formulations is often characterized using parameters like storage modulus (G′) and loss modulus (G″), which measure the elastic and viscous properties, respectively. researchgate.net For gel and emulsion systems, these properties are dependent on factors like polymer or surfactant concentration, pH, and temperature. researchgate.netnih.gov

In research on emulsions stabilized by Cetyltrimethylammonium Bromide (CTAB), a cationic surfactant structurally similar to this compound, stability was directly proportional to the surfactant concentration up to an optimal point. nih.gov Beyond this optimum, viscosity could decrease, leading to lower stability. nih.gov Formulations often exhibit shear-thinning behavior, where viscosity decreases with an increasing shear rate, which is a desirable property for topical applications. researchgate.netresearchgate.net The stability of these experimental formulations is assessed by monitoring changes in their rheological properties and visual characteristics (like phase separation) over time and under different storage conditions. nih.govnih.gov

Table 4: Rheological Parameters in Experimental Formulation Stability

| Rheological Parameter | Definition | Importance in Formulation Research | Reference |

|---|---|---|---|

| Viscosity | A measure of a fluid's resistance to flow. | Affects spreadability, texture, and physical stability (e.g., prevention of creaming or sedimentation). Can be dependent on shear rate. | researchgate.netnih.gov |

| Storage Modulus (G′) | A measure of the stored energy, representing the elastic component of a viscoelastic material. | Indicates the solid-like behavior or structure of a gel or emulsion. Higher G' often correlates with greater gel strength. | mdpi.comresearchgate.net |

| Loss Modulus (G″) | A measure of the energy dissipated as heat, representing the viscous component. | Indicates the liquid-like behavior of the formulation. | mdpi.comresearchgate.net |

| Shear-Thinning (Pseudoplasticity) | The property of a fluid to decrease in viscosity under shear strain. | A desirable property for topical products, allowing for easy spreading during application while maintaining high viscosity at rest for stability. | researchgate.netresearchgate.net |

Analytical Quantification Methodologies in Research Matrices

Chromatographic Methods for Quantification in Biological Samples (e.g., cell lysates, tissue homogenates from model systems)

Chromatographic techniques are the most widely used methods for the separation and quantification of tranexamic acid and its derivatives due to their high specificity and sensitivity. core.ac.uk For research involving cell lysates or tissue homogenates, sample preparation is a critical first step, often involving protein precipitation with agents like perchloric acid or acetonitrile, followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances. core.ac.uknih.govnih.gov

LC-MS/MS is a powerful technique for quantifying tranexamic acid and its derivatives in complex biological samples, offering high selectivity and sensitivity. core.ac.uknih.gov This method eliminates the need for chemical derivatization that is often required for UV or fluorescence detection. core.ac.uk

For the analysis of tranexamic acid, LC-MS/MS methods typically use a C18 or a hydrophilic interaction liquid chromatography (HILIC) column. core.ac.uknih.govnih.gov Given the increased lipophilicity of cetyl tranexamate hydrochloride, a reversed-phase column (like C18) would be highly suitable, likely resulting in longer retention times compared to tranexamic acid. The mobile phase often consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile. nih.govthaiscience.infonih.gov

Detection is achieved using a mass spectrometer, typically in the positive electrospray ionization (ESI) mode. nih.govresearchgate.net For tranexamic acid, the precursor ion [M+H]⁺ is monitored at m/z 158. nih.govnih.gov For this compound, the precursor ion would be significantly larger due to the addition of the cetyl group. The fragmentation of this precursor ion would likely yield a characteristic product ion corresponding to the tranexamic acid moiety (e.g., m/z 140.7, 122.7, or 95), which can be used for quantification in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net This approach provides excellent specificity, distinguishing the analyte from matrix components.

Key Parameters for Tranexamic Acid LC-MS/MS Analysis (Adaptable for this compound)

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Chromatography | Reversed-phase (C18) or HILIC | core.ac.uknih.gov |

| Mobile Phase | Acetonitrile/Ammonium Acetate or Formate Buffer | nih.govthaiscience.info |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| TXA Precursor Ion [M+H]⁺ | m/z 158.0 | nih.govnih.gov |

| TXA Product Ions | m/z 95, m/z 122.7, m/z 140.7 | nih.govresearchgate.net |

HPLC methods are widely employed for the analysis of tranexamic acid and its derivatives. core.ac.uk While this compound itself does not possess a strong chromophore for UV detection, it can be detected at low wavelengths (e.g., 210-220 nm). researchgate.netsielc.comsielc.com Purity assessments of this compound are commonly performed using HPLC.

For quantification in biological samples, pre-column derivatization is a common strategy to enhance detection when using UV-Vis or fluorescence detectors. researchgate.netui.ac.id However, direct detection is also possible. A study on analyzing tranexamic acid in whitening creams without derivatization used a mobile phase of acetonitrile, water, and phosphoric acid with UV detection at 210 nm. researchgate.net This approach could be adapted for this compound in research matrices. Reversed-phase columns, such as a C18 column, are typically used, which would effectively retain the lipophilic this compound. researchgate.netresearchgate.net

Example HPLC Conditions for Tranexamic Acid Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Primesep 100 (Mixed-mode) | C18 (Reversed-phase) |

| Mobile Phase | MeCN/H₂O (20/80) with 0.2% HClO₄ | Acetonitrile:Water:Phosphoric Acid (64:34:2) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Reference | sielc.com | researchgate.net |

Spectrophotometric Techniques for Research Applications

Spectrophotometric methods offer a simpler and more accessible alternative to chromatography for the quantification of tranexamic acid, although they are generally less specific. These methods are typically based on a chemical reaction that produces a colored product. nih.govresearchgate.net

A common method involves the reaction of the primary amino group of tranexamic acid with ninhydrin (B49086) in a basic medium (pH 8.0) at an elevated temperature (e.g., 90°C). nih.govresearchgate.net This reaction forms a bluish-purple colored product, known as Ruhemann's purple, which can be measured spectrophotometrically at a wavelength of approximately 565 nm. nih.govresearchgate.net Another approach uses sodium 1,2-naphthoquinone-4-sulphonate (NQS) as a chromogenic reagent, which reacts with the amino group to form a reddish-orange product with an absorption maximum at 474 nm. ijpsonline.com

Since this compound retains the primary amino group of the tranexamic acid moiety, these colorimetric methods are, in principle, applicable. However, the solubility of the lipophilic cetyl derivative in the aqueous reaction media required for these assays would need to be carefully considered and optimized, potentially by incorporating a co-solvent.

Spectrophotometric Methods for Tranexamic Acid Quantification

| Reagent | Resulting Chromogen | λmax | Linear Range (µg/mL) | Reference |

|---|---|---|---|---|

| Ninhydrin | Bluish-purple color | 565 nm | 3 - 40 | nih.govresearchgate.net |

| Sodium 1,2-naphthoquinone-4-sulphonate (NQS) | Reddish-orange color | 474 nm | 10 - 70 | ijpsonline.com |

| Diazotised p-nitroaniline | Reddish-orange azo-dye | 520 nm | 0.1 - 7.5 | researchgate.net |

Development of Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a key strategy to improve the analytical detection of compounds that lack inherent properties suitable for certain detectors, such as a strong chromophore for UV detection or volatility for gas chromatography. tandfonline.com For tranexamic acid, which lacks a chromophore, pre-column derivatization is frequently used to enhance its detectability by HPLC-UV or spectrofluorimetry. researchgate.netresearchgate.net

The esterification of tranexamic acid to form this compound is itself a derivatization designed to increase lipophilicity. For analytical purposes, further derivatization can be performed by targeting the primary amino group.

Common derivatizing agents for tranexamic acid include:

2,4-Dinitrofluorobenzene (DNFB or Sanger's Reagent) : Reacts with the amino group in an alkaline medium to form a derivative that can be detected by UV-Vis spectrophotometry at around 355 nm. researchgate.netresearchgate.net

Benzene Sulfonyl Chloride : Reacts with tranexamic acid in an aqueous medium to form a derivative detectable at 232 nm. researchgate.nettandfonline.com

Fluorescamine : Reacts with the primary amino group to yield a highly fluorescent product, allowing for very sensitive spectrofluorimetric determination. nih.gov This method is noted for its simplicity and high sensitivity. nih.gov

These strategies can be directly applied to this compound, as it possesses the same reactive primary amino group as the parent compound. The choice of derivatization agent depends on the required sensitivity and the available detection equipment.

Validation Parameters for Research-Oriented Analytical Methods (e.g., Linearity, Limits of Detection, Limits of Quantification)

Validation is a critical process to ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose. Key validation parameters for research-oriented methods include linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govymerdigital.com

Linearity : Demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a defined range. It is typically evaluated by a linear regression analysis of the calibration curve, with a correlation coefficient (r or r²) close to 1.0 indicating good linearity. researchgate.netnih.gov

Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often calculated as 3 times the standard deviation of the blank signal. thaiscience.infonih.gov

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. It is often calculated as 10 times the standard deviation of the blank signal. thaiscience.infonih.gov

The following table summarizes validation parameters from various validated analytical methods for tranexamic acid, which serve as a benchmark for methods developed for this compound.

Validation Parameters from Published Tranexamic Acid Assays

| Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|---|

| Spectrofluorimetry (Fluorescamine) | 0.1 - 0.9 | 0.0237 | 0.0719 | nih.gov |

| HPLC-UV (DNFB Derivatization) | 6 - 16 | 0.002124 | 0.006434 | researchgate.net |

| HPLC-UV (Benzene Sulfonyl Chloride Derivatization) | 1 - 100 | 0.3 | 1 | researchgate.net |

| LC-MS/MS | 0.1 - 100 | 0.01 | 0.03 | thaiscience.info |

| LC-MS/MS | 0.02 - 10 | - | 0.02 | nih.gov |

| HPLC-UV (Ninhydrin Derivatization) | 8 - 48 (ng/mL) | 1.87 (ng/mL) | 6.25 (ng/mL) | ui.ac.id |

Application of in Vitro and Ex Vivo Model Systems in Cetyl Tranexamate Hydrochloride Research

Cellular Culture Models for Mechanistic Studies (e.g., Melanocytes, Keratinocytes, Fibroblasts)

Cellular culture models are instrumental in dissecting the molecular mechanisms of Cetyl tranexamate hydrochloride at the cellular level. By isolating specific skin cell types, researchers can observe the direct effects of the compound on cellular behavior and signaling pathways. For instance, studies involving the parent compound, tranexamic acid, have utilized cultures of human epidermal melanocytes and keratinocytes to explore its influence on melanogenesis.

Research has shown that tranexamic acid can indirectly inhibit melanin (B1238610) synthesis by affecting the interaction between keratinocytes and melanocytes. researchgate.net Keratinocytes, when exposed to external disruptors like UV light, release signaling molecules such as plasminogen, which can activate a cascade leading to increased melanin production. acteraingredients.com Tranexamic acid is known to inhibit plasmin activity, thereby interrupting this process. acteraingredients.com Studies using keratinocyte-conditioned medium (KCM) have demonstrated that tranexamic acid can reduce tyrosinase activity in melanocytes, a key enzyme in melanin synthesis, not by a direct action on melanocytes but by inhibiting the melanocyte activators present in the KCM. researchgate.net

Furthermore, research indicates that tranexamic acid can stimulate the expression of Transforming Growth Factor-beta 1 (TGF-β1) in keratinocytes. nih.gov This increase in TGF-β1 then acts as a paracrine signal to inhibit melanogenesis in melanocytes. nih.gov In studies with melan-a cells and human melanocytes cultured in laser-treated keratinocyte-conditioned media, tranexamic acid was found to reduce melanin content and tyrosinase activity. nih.gov These findings suggest that this compound, as a derivative of tranexamic acid, likely exerts its effects through similar pathways, with the cetyl ester modification aimed at enhancing its penetration into the skin where these cellular interactions occur. acteraingredients.com

While direct studies on this compound's effects on fibroblasts are less documented in publicly available research, the foundational knowledge from tranexamic acid studies provides a strong basis for hypothesizing its potential actions and for designing future investigations using these critical cellular models.

Reconstructed Tissue Models for Investigating Biological Effects

Reconstructed tissue models, particularly reconstructed human epidermis (RHE), offer a more complex and physiologically relevant system for studying the effects of topical agents like this compound. altex.orgsgs.com These three-dimensional models mimic the layered structure of the human epidermis, including the stratum corneum, and provide a valuable tool for assessing a compound's impact on tissue architecture and function. sgs.comreprocell.com

RHE models are generated by culturing normal human keratinocytes on a substrate at the air-liquid interface, which encourages differentiation into a multi-layered epidermis. sgs.com These models have been validated for various safety and efficacy tests and are considered a robust alternative to animal testing. sgs.comnih.govnih.gov They can be used to evaluate skin irritation, corrosion, and the efficacy of cosmetic and pharmaceutical ingredients. sgs.com

The use of reconstructed human skin models is a crucial step in the preclinical evaluation of topical ingredients, bridging the gap between simple cell cultures and more complex living systems. altex.org

Ex Vivo Tissue Permeation and Distribution Studies (e.g., Excised Skin Models)

Ex vivo tissue permeation studies using excised skin are a critical component in the evaluation of topically applied compounds like this compound. These studies typically employ Franz diffusion cells, where a section of excised skin is mounted as a membrane between a donor and a receptor chamber. nih.gov This methodology allows for the quantitative measurement of a compound's penetration into and permeation through the skin. informahealthcare.com

Human skin is the gold standard for these studies, but due to ethical and practical limitations, animal skin, such as porcine skin, is often used as a surrogate due to its structural similarity to human skin. nih.govdovepress.comdiva-portal.org These studies provide key data on the rate and extent of skin absorption, helping to understand how much of the active compound reaches its target site within the skin. researchgate.net

The hydrophilic nature of tranexamic acid limits its skin permeability. clinicaltrials.gov Esterification to form derivatives like this compound is a strategy designed to enhance skin penetration. nih.gov Ex vivo permeation studies are essential to confirm the success of this approach. By comparing the permeation of this compound to that of tranexamic acid, researchers can quantify the improvement in skin delivery.

Following permeation experiments, the skin tissue can be analyzed to determine the distribution of the compound within the different skin layers, such as the stratum corneum, epidermis, and dermis. nih.gov This information is crucial for understanding if the compound reaches the target cells (e.g., melanocytes and keratinocytes) in sufficient concentrations to exert its biological effects.

Non-Human Animal Models for Basic Pharmacokinetic and Distribution Research

While there is a strong emphasis on reducing and replacing animal testing, non-human animal models still play a role in basic pharmacokinetic and distribution research for new compounds, albeit under strict ethical guidelines. nih.govresearchgate.net These in vivo studies can provide a more complete picture of a compound's absorption, distribution, metabolism, and excretion (ADME) profile in a living organism. ncadierproevenbeleid.nl

For a topically applied compound like this compound, animal models can be used to assess its systemic absorption and potential for accumulation in other organs. nih.gov Studies on the parent compound, tranexamic acid, have been conducted in various animal models, including rats, dogs, and swine, to understand its pharmacokinetic properties following different administration routes. nih.govdtic.milfigshare.comnih.govresearchgate.net

For instance, studies in rats have investigated the effects of topical tranexamic acid on nerve tissue and scar formation. nih.govnih.gov In dogs, the pharmacokinetics of tranexamic acid have been assessed after intravenous and oral administration. nih.govresearchgate.net Swine models have been used to study the pharmacokinetics of tranexamic acid in the context of trauma and hemorrhage. dtic.milfigshare.com While these studies focus on systemic applications of tranexamic acid, the data on its general pharmacokinetic behavior can inform the design of studies for its topical derivatives.

It is important to note that there are significant differences between animal and human skin, and results from animal studies must be interpreted with caution. researchgate.net Therefore, the use of non-human animal models in dermatological research is increasingly being replaced by alternative methods like reconstructed skin models whenever possible. altex.orgnih.gov

Computational and Theoretical Approaches in Cetyl Tranexamate Hydrochloride Research

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular modeling and docking simulations are computational techniques used to predict the binding orientation and affinity of a molecule to a specific biological target. For Cetyl tranexamate hydrochloride, the primary targets are derived from its active component, tranexamic acid, which is known to inhibit plasmin and tyrosinase. chenlangbio.comresearchgate.net Docking simulations can elucidate how the addition of the cetyl ester group influences these interactions.

The process involves creating a three-dimensional model of both the ligand (this compound) and the target protein (e.g., tyrosinase). The simulation then computationally places the ligand into the active site of the protein in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. ajchem-a.comrsc.org

These simulations can predict key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. For instance, modeling could reveal whether the long cetyl chain of this compound fits into a hydrophobic pocket of the target enzyme, potentially increasing binding affinity or altering the binding mode compared to tranexamic acid alone. Molecular dynamics (MD) simulations can further refine these predictions by analyzing the stability of the docked complex over time, providing a more dynamic picture of the interaction. nih.govfrontiersin.orgnih.gov

| Parameter | Description | Example Application for this compound |

|---|---|---|

| Binding Affinity (Score) | A numerical score representing the predicted strength of the interaction between the ligand and the target protein. Expressed in units like kcal/mol. | Predicting whether this compound binds more strongly to tyrosinase than tranexamic acid. |

| Binding Pose | The predicted orientation and conformation of the ligand within the active site of the target protein. | Visualizing how the cetyl chain orients within a hydrophobic pocket of the plasminogen binding site. |

| Key Amino Acid Residues | The specific amino acids in the target's active site that form critical interactions (e.g., hydrogen bonds, van der Waals forces) with the ligand. | Identifying the specific residues in tyrosinase that interact with the carboxylate or amino groups of the tranexamic acid moiety. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein-ligand complexes, often used in molecular dynamics to assess stability. | Evaluating the stability of the this compound-tyrosinase complex during a simulation. |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Derivative Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, QSAR can be a powerful tool for designing new derivatives with enhanced properties, such as improved skin permeability, greater target affinity, or better stability.

A QSAR study begins with a dataset of molecules with known activities. For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (LogP), and electronic properties. semanticscholar.org A mathematical model is then developed to correlate these descriptors with the observed biological activity.

This model can then be used to predict the activity of new, unsynthesized derivatives. For example, researchers could design a virtual library of tranexamic acid esters with different alkyl chain lengths (e.g., ethyl, butyl, octyl, cetyl) and use a QSAR model to predict which derivative would have the optimal balance of lipophilicity for skin penetration and binding affinity for its target. nih.govnih.gov This approach guides synthetic efforts toward the most promising candidates, saving time and resources.

| Step | Description | Objective |

|---|---|---|

| 1. Data Set Selection | Compile a series of tranexamic acid derivatives with experimentally measured biological activity (e.g., tyrosinase inhibition, skin permeability). | To create a basis for the model. |

| 2. Descriptor Calculation | For each molecule in the series, calculate various molecular descriptors (e.g., molecular weight, LogP, polar surface area, electronic properties). | To numerically represent the chemical structures. |

| 3. Model Development | Use statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical equation linking the descriptors to the biological activity. | To establish a predictive relationship. |

| 4. Model Validation | Assess the statistical significance and predictive power of the model using internal and external validation techniques. | To ensure the model is robust and reliable. |

| 5. Prediction | Use the validated QSAR model to predict the activity of new, virtually designed derivatives of this compound. | To guide the synthesis of optimized compounds. |

In Silico Prediction of Biopharmaceutical Parameters Relevant to Model Systems (e.g., Permeability across Model Membranes)

The effectiveness of a topically applied agent like this compound is highly dependent on its ability to penetrate the skin barrier. Tranexamic acid itself is hydrophilic, which limits its passive diffusion through the lipid-rich stratum corneum. researchgate.netrsc.orgnih.gov Esterification to form this compound is a prodrug strategy designed to increase lipophilicity and enhance skin delivery. nih.govnih.gov

In silico models are crucial for predicting the biopharmaceutical parameters that govern this process without the need for initial laboratory experiments. Computational tools can quickly estimate properties such as:

LogP (Octanol-Water Partition Coefficient): A measure of a compound's lipophilicity. Higher LogP values generally correlate with better permeability through lipid membranes, although excessively high values can lead to entrapment within the skin layers.

Skin Permeability Coefficient (Kp): This parameter quantifies the rate at which a chemical can penetrate the skin. Predictive models often use equations that incorporate molecular size and LogP to estimate Kp. nih.gov

Solubility: The ability of the compound to dissolve in various vehicles and within the skin's aqueous and lipid environments.

Metabolic Stability: Predicting the likelihood of the ester bond in this compound being cleaved by esterase enzymes in the skin to release the active tranexamic acid. chenlangbio.com

These predictive models, often based on large datasets of experimentally measured values, allow for the rapid screening of virtual compounds to identify candidates with the most promising delivery characteristics. nih.gov

| Parameter | Tranexamic Acid (Parent Compound) | This compound (Ester Prodrug) | Significance for Topical Delivery |

|---|---|---|---|

| Lipophilicity (LogP) | Low (Hydrophilic) | High (Lipophilic) | Increased lipophilicity is designed to enhance penetration through the stratum corneum. |

| Molecular Weight | Lower | Higher | Must be balanced; very large molecules may permeate poorly despite high lipophilicity. |

| Predicted Skin Permeability (Kp) | Low | Predicted to be significantly higher | A higher Kp value suggests more efficient delivery of the active moiety into the skin. |

| Aqueous Solubility | High | Low | Affects formulation design; must be soluble enough in the vehicle for effective application. |

Computational Chemistry for Reaction Mechanism Elucidation in Synthesis

The synthesis of this compound involves an esterification reaction between tranexamic acid and cetyl alcohol, typically under acidic conditions. Computational chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), can provide deep insights into the reaction mechanism at an atomic level. nih.govdntb.gov.ua

These methods can be used to:

Map the Reaction Pathway: By calculating the energy of the system as the reactants are converted into products, a potential energy surface can be mapped out. This map reveals the most likely path the reaction will follow.

Identify Intermediates and Transition States: The calculations can identify the structure and stability of transient intermediates and high-energy transition states along the reaction pathway. nih.govresearchgate.net Understanding the transition state is key to understanding the reaction's kinetics.

Calculate Activation Energies: The energy barrier, or activation energy, that must be overcome for the reaction to proceed can be calculated. This value is directly related to the reaction rate. nih.gov Computational studies can help in selecting catalysts or reaction conditions that lower this barrier, thereby improving the reaction yield and efficiency. nih.govpku.edu.cn

Elucidate the Role of Catalysts: The mechanism by which an acid catalyst facilitates the esterification can be modeled in detail, showing how it interacts with the reactants to stabilize the transition state.

By simulating the reaction, chemists can understand the nuanced details of bond formation and cleavage, providing a theoretical foundation to optimize the synthesis of this compound for industrial-scale production. smu.edunih.gov

Emerging Research Themes and Future Directions for Cetyl Tranexamate Hydrochloride Studies

Exploration of Novel Analogues and Advanced Structure-Activity Relationship Optimization

The development of cetyl tranexamate hydrochloride is a prime example of strategic molecular modification to enhance the biopharmaceutical properties of a known active compound, tranexamic acid. By esterifying tranexamic acid with cetyl alcohol, its lipophilicity is increased, which is hypothesized to improve its penetration through the stratum corneum. Future research in this area is focused on the synthesis and evaluation of a wider range of tranexamic acid analogues to establish a more comprehensive structure-activity relationship (SAR).

The core principle behind creating analogues of tranexamic acid is to improve its delivery and efficacy for topical applications. Tranexamic acid itself is a hydrophilic molecule, which limits its ability to penetrate the skin barrier. rsc.org The synthesis of lipophilic ester prodrugs, such as this compound and cetyl tranexamate mesylate, is a key strategy to overcome this limitation. wikipedia.orgwikipedia.org These ester derivatives are designed to be more permeable to the skin and are subsequently hydrolyzed by esterases within the skin to release the active tranexamic acid. acteraingredients.com

A critical aspect of SAR studies involves modifying the alkyl chain length of the ester group. Research on various alkyl ester derivatives of tranexamic acid has shown that the length of the alkyl chain can significantly influence skin penetration and deposition. For instance, studies on butyl and octyl esters of tranexamic acid demonstrated a 2-3 fold increase in skin penetration compared to unmodified tranexamic acid. rsc.org These findings suggest that a systematic exploration of different ester moieties could lead to the identification of an optimal analogue with superior skin bioavailability.

Future research will likely involve the synthesis of a broader library of tranexamic acid esters with varying lipophilicity and steric properties. The evaluation of these novel analogues will focus on several key parameters:

Skin Penetration and Permeation: Quantifying the extent and rate of absorption into different layers of the skin.

Enzymatic Hydrolysis Rate: Determining the efficiency of the conversion of the prodrug to active tranexamic acid by skin esterases.

Efficacy in In Vitro Models: Assessing the biological activity, such as inhibition of melanogenesis or anti-inflammatory effects, in cell culture models.

Computational modeling and quantitative structure-activity relationship (QSAR) studies will also play a pivotal role in predicting the properties of new analogues, thereby streamlining the drug discovery and development process.

Below is a table summarizing the rationale and focus of SAR optimization for tranexamic acid analogues:

| Structural Modification | Rationale | Key Parameters for Optimization |

| Esterification of the carboxylic acid group | Increase lipophilicity to enhance skin penetration. | Alkyl chain length, branching, and polarity of the ester group. |

| Modification of the amino group | Alter the charge and binding characteristics of the molecule. | N-acylation, N-alkylation. |

| Introduction of other functional groups | Enhance biological activity or target specific cellular pathways. | Halogenation, hydroxylation. |

Deeper Elucidation of Complex Molecular Networks and Potential Off-Target Interactions in Biological Systems

The primary mechanism of action of tranexamic acid, the active metabolite of this compound, is the inhibition of plasminogen activation to plasmin. drugbank.com This action is crucial in its role in reducing hyperpigmentation, as plasmin is known to stimulate melanogenesis. chenlangbio.com However, the biological effects of tranexamic acid and its derivatives are likely more complex and may involve interactions with a broader network of molecular pathways.

Emerging research aims to unravel these complex interactions to gain a more holistic understanding of the compound's effects on skin biology. This includes identifying potential "off-target" interactions that could contribute to its therapeutic effects or, conversely, lead to unforeseen side effects.

One area of investigation is the potential for tranexamic acid to exhibit pro-fibrinolytic effects under specific conditions. Computational modeling studies have suggested that in systems with high levels of urokinase plasminogen activator (uPA) and low levels of plasmin inhibitors, tranexamic acid could paradoxically enhance fibrinolysis. nih.govnih.govplos.org While this is more relevant in the context of systemic administration for bleeding disorders, it highlights the compound's capacity to interact with the coagulation and fibrinolysis systems in a context-dependent manner.

Furthermore, there is evidence to suggest that tranexamic acid may have off-target effects on neurotransmitter receptors. Specifically, it has been associated with off-target antagonism of GABA(A) receptors, which could be linked to central nervous system side effects observed with high systemic doses. drugbank.com While the relevance of this for topical application is likely minimal due to lower systemic absorption, it underscores the importance of a thorough investigation of all potential molecular targets.

Future research in this domain will likely employ a combination of in vitro and in silico approaches to:

Map the Interactome: Identify all proteins and other biomolecules that interact with tranexamic acid and its derivatives.

Functional Characterization: Determine the functional consequences of these interactions on cellular signaling pathways.

Computational Docking and Simulation: Predict potential binding sites and affinities for a wide range of biological targets.

A deeper understanding of the molecular networks influenced by this compound will be instrumental in refining its therapeutic applications and ensuring its safety profile.

The following table outlines the known and potential interactions of the active metabolite, tranexamic acid:

| Molecular Target/Pathway | Known/Potential Interaction | Biological Consequence |

| Plasminogen/Plasmin | Competitive inhibition of plasminogen activation. drugbank.com | Reduction of melanogenesis and inflammation. chenlangbio.com |

| Urokinase Plasminogen Activator (uPA) Pathway | Potential for pro-fibrinolytic effects in specific contexts. nih.govnih.govplos.org | Context-dependent modulation of fibrinolysis. |

| GABA(A) Receptors | Off-target antagonism. drugbank.com | Potential for CNS effects with systemic administration. |

Development of Advanced Multi-Omics Approaches in Mechanistic Research (e.g., Proteomics, Metabolomics)

To gain a comprehensive understanding of the biological effects of this compound, future research is moving towards the application of multi-omics technologies. These approaches, including proteomics and metabolomics, allow for the simultaneous analysis of thousands of proteins and metabolites, providing a global view of the cellular response to the compound.

Metabolic profiling studies have already been conducted on plasma from patients administered tranexamic acid systemically. uwaterloo.canih.gov These studies have revealed alterations in various biochemical pathways, including those involving lysophospholipids and linoleic acid metabolites, highlighting the broad metabolic impact of the drug. nih.gov

For topical applications of this compound, multi-omics studies on skin cells or tissue models will be particularly insightful. For example, proteomics analysis could identify changes in the expression of proteins involved in melanogenesis, inflammation, and skin barrier function following treatment with the compound. This would provide a detailed molecular signature of its effects and could reveal novel mechanisms of action.

Metabolomics, on the other hand, could identify changes in the levels of small molecule metabolites in the skin, providing a real-time snapshot of the cellular metabolic state. This could help to elucidate the downstream effects of the compound on cellular energy metabolism, oxidative stress, and other key processes.